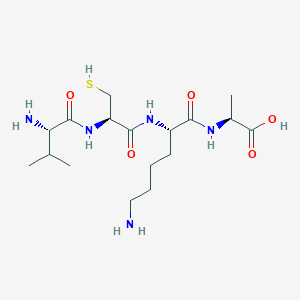

L-Valyl-L-cysteinyl-L-lysyl-L-alanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

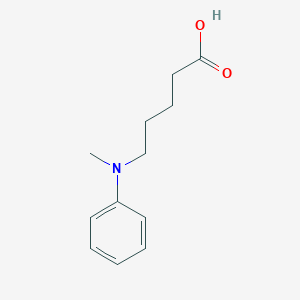

L-バリル-L-システイニル-L-リジル-L-アラニンは、バリン、システイン、リジン、アラニンの4つのアミノ酸からなるテトラペプチドです。このようなペプチドは、その独特の構造的性質と潜在的な生物活性から、様々な科学研究分野において大きな関心を集めています。

準備方法

合成経路と反応条件

L-バリル-L-システイニル-L-リジル-L-アラニンの合成には、一般的に固相ペプチド合成(SPPS)が用いられます。この方法は、固体樹脂に固定された伸長するペプチド鎖に、保護されたアミノ酸を順次付加することを可能にします。このプロセスには、次の手順が含まれます。

カップリング: 各アミノ酸は、カルボジイミドなどの試薬を使用して鎖に結合されます。

脱保護: 次のカップリングステップのために反応性部位を露出させるために、保護基が除去されます。

切断: 完成したペプチドは樹脂から切断され、精製されます。

工業的生産方法

ペプチドの工業的生産では、SPPSプロセスをスケールアップするために、自動合成装置がしばしば用いられます。これらの装置は、複数の反応を同時に処理することができ、効率と収率を向上させます。

化学反応の分析

反応の種類

L-バリル-L-システイニル-L-リジル-L-アラニンは、次のような様々な化学反応を起こすことができます。

酸化: システイン残基は、酸化条件下でジスルフィド結合を形成できます。

還元: ジスルフィド結合は、遊離チオールに戻すことができます。

置換: アミノ基は、求電子試薬との置換反応に関与することができます。

一般的な試薬と条件

酸化: 過酸化水素またはヨウ素を穏やかな条件下で。

還元: ジチオスレイトール(DTT)またはβ-メルカプトエタノール。

置換: アミンカップリングのためのN-ヒドロキシスクシンイミド(NHS)エステル。

主要な生成物

酸化: ジスルフィド結合したペプチドの形成。

還元: 遊離チオール基の再生。

置換: 様々な官能基を持つ修飾ペプチド。

科学研究における用途

L-バリル-L-システイニル-L-リジル-L-アラニンは、科学研究において様々な用途があります。

化学: ペプチド相互作用と安定性を研究するためのモデル化合物として使用されます。

生物学: タンパク質-タンパク質相互作用と細胞シグナル伝達における役割について調査されています。

医学: 生物活性を持つことから、潜在的な治療用途があります。

産業: ペプチドベースの材料やセンサーの開発に利用されています。

科学的研究の応用

L-Valyl-L-cysteinyl-L-lysyl-L-alanine has diverse applications in scientific research:

Chemistry: Used as a model compound to study peptide interactions and stability.

Biology: Investigated for its role in protein-protein interactions and cellular signaling.

Medicine: Potential therapeutic applications due to its bioactive properties.

Industry: Utilized in the development of peptide-based materials and sensors.

作用機序

L-バリル-L-システイニル-L-リジル-L-アラニンの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関係しています。システイン残基はジスルフィド結合を形成でき、ペプチドのコンフォメーションと活性を影響を与えます。リジン残基の正電荷は、負電荷を持つ生体分子への結合を促進し、細胞経路に影響を与える可能性があります。

類似化合物の比較

類似化合物

L-アラニル-L-バリン: 異なるアミノ酸配列と性質を持つ別のジペプチド。

L-バリル-L-セリン: 構造は似ていますが、システインではなくセリンが含まれており、反応性と用途が異なります。

独自性

L-バリル-L-システイニル-L-リジル-L-アラニンは、アミノ酸のユニークな組み合わせにより、独自の化学反応性と生物活性を持つため、特定の研究や工業用途に貴重です。

類似化合物との比較

Similar Compounds

L-Alanyl-L-valine: Another dipeptide with different amino acid sequence and properties.

L-Valyl-L-serine: Similar in structure but with serine instead of cysteine, affecting its reactivity and applications.

Uniqueness

L-Valyl-L-cysteinyl-L-lysyl-L-alanine’s unique combination of amino acids provides distinct chemical reactivity and biological activity, making it valuable for specific research and industrial applications.

特性

CAS番号 |

798541-21-6 |

|---|---|

分子式 |

C17H33N5O5S |

分子量 |

419.5 g/mol |

IUPAC名 |

(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]propanoic acid |

InChI |

InChI=1S/C17H33N5O5S/c1-9(2)13(19)16(25)22-12(8-28)15(24)21-11(6-4-5-7-18)14(23)20-10(3)17(26)27/h9-13,28H,4-8,18-19H2,1-3H3,(H,20,23)(H,21,24)(H,22,25)(H,26,27)/t10-,11-,12-,13-/m0/s1 |

InChIキー |

PXWXDIMHSOEDLH-CYDGBPFRSA-N |

異性体SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)N |

正規SMILES |

CC(C)C(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9,9'-(Hexane-1,6-diyl)bis{9-[(2-ethenylphenyl)methyl]-9H-fluorene}](/img/structure/B12528843.png)

![1-[1-(4-Ethoxyphenyl)ethenyl]naphthalene](/img/structure/B12528846.png)

![Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate](/img/structure/B12528871.png)

![Methyl [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetate](/img/structure/B12528902.png)

![2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide](/img/structure/B12528904.png)

![1-(2-Pyridyl)-3-[(1R)-1-phenyl-1-methoxyethyl]-5-methyl-1H-pyrazole](/img/structure/B12528907.png)

![1,1'-{1-[4-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12528908.png)

![2-[(3,5-Dimethylhex-3-en-2-yl)oxy]-2-methylpropyl butanoate](/img/structure/B12528910.png)

![Dipropyl 5-[[3,5-bis[3,5-bis(propoxycarbonyl)phenoxy]phenyl]methoxy]benzene-1,3-dicarboxylate](/img/structure/B12528916.png)